molecular formula C8H11BrClN B596589 4-Bromo-2,3-dimethylaniline hydrochloride CAS No. 1215205-95-0

4-Bromo-2,3-dimethylaniline hydrochloride

Cat. No.: B596589
CAS No.: 1215205-95-0
M. Wt: 236.537
InChI Key: FUQWQEFSTOIANY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established naming conventions for substituted anilines with salt formation. The compound is formally designated as this compound, which indicates the positional arrangement of substituents on the benzene ring relative to the amino group. The structural representation reveals an aniline core with bromine substitution at the para position (position 4) and methyl groups at the ortho positions (positions 2 and 3), combined with hydrochloric acid to form the hydrochloride salt.

The International Chemical Identifier representation provides detailed structural information through the InChI notation: InChI=1S/C8H10BrN.ClH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4H,10H2,1-2H3;1H. This notation describes the connectivity and hydrogen arrangements within the molecular structure, including the separate hydrochloride component. The Simplified Molecular Input Line Entry System representation appears as CC1=C(C)C(=CC=C1Br)N.Cl, which provides a linear text description of the molecular structure including the salt formation.

The compound exhibits a specific three-dimensional arrangement where the amino group occupies position 1, methyl groups are located at positions 2 and 3, and the bromine atom is positioned at location 4 on the benzene ring. This substitution pattern creates unique steric and electronic properties that influence the compound's reactivity and physical characteristics. The hydrochloride salt formation involves protonation of the amino group by hydrochloric acid, resulting in enhanced water solubility and crystalline stability compared to the free base form.

CAS Registry Numbers and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 1215205-95-0, which serves as the primary unique identifier for this specific compound in chemical databases and regulatory documentation. This registry number distinguishes the hydrochloride salt from the free base compound, which carries a different CAS number of 22364-25-6. The distinction between these registry numbers is crucial for accurate identification and procurement of the correct chemical form.

The MDL number MFCD15143583 provides an additional standardized identifier used in chemical inventory systems and research databases. This identifier is particularly important for tracking the compound across different suppliers and research institutions. The InChIKey FUQWQEFSTOIANY-UHFFFAOYSA-N serves as a condensed digital fingerprint derived from the full InChI representation, enabling rapid database searches and structural comparisons.

Alternative chemical identifiers include various database-specific codes used by different chemical suppliers and research organizations. These identifiers facilitate accurate communication and ordering processes while ensuring that researchers obtain the correct chemical form. The distinction between the hydrochloride salt and free base forms is maintained through separate identifier systems, preventing confusion in research and commercial applications.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C8H11BrClN, which reflects the composition of the organic base combined with the hydrochloride component. This formula indicates the presence of eight carbon atoms, eleven hydrogen atoms, one bromine atom, one chlorine atom, and one nitrogen atom within the compound structure. The formula differs from the free base compound (C8H10BrN) by the addition of one hydrogen atom and one chlorine atom, representing the hydrochloride salt formation.

The molecular weight of the hydrochloride salt is 236.54 grams per mole, which represents a significant increase from the free base molecular weight of 200.08 grams per mole. This molecular weight increase of approximately 36.46 grams per mole corresponds to the addition of hydrochloric acid during salt formation. The exact mass determination provides 234.97634 grams per mole, which is used for precise analytical measurements and mass spectrometry applications.

Property Hydrochloride Salt Free Base
Molecular Formula C8H11BrClN C8H10BrN
Molecular Weight 236.54 g/mol 200.08 g/mol
Exact Mass 234.97634 g/mol 199.99950 g/mol
CAS Registry Number 1215205-95-0 22364-25-6

The molecular composition analysis reveals specific atomic ratios that influence the compound's physical and chemical properties. The presence of bromine contributes significantly to the molecular weight and affects the compound's density and refractive index. The hydrochloride salt formation introduces ionic character to the molecule, enhancing its solubility in polar solvents while maintaining the aromatic character of the original aniline structure.

Synonym Taxonomy in Scientific Literature

The scientific literature employs various synonymous names for this compound, reflecting different naming conventions and regional preferences in chemical nomenclature. The most common alternative designation is "4-Bromo-2,3-dimethylaniline HCl," which represents an abbreviated form of the hydrochloride salt name frequently used in commercial and research documentation. This abbreviated form maintains clarity while reducing text length in technical publications and chemical catalogs.

The systematic chemical name "Benzenamine, 4-bromo-2,3-dimethyl-, hydrochloride (1:1)" appears in formal chemical registry systems and represents the most precise nomenclature following Chemical Abstracts Service naming conventions. This designation explicitly indicates the 1:1 stoichiometric ratio between the organic base and hydrochloric acid in the salt formation. The term "benzenamine" serves as an alternative to "aniline" in systematic nomenclature, reflecting the compound's structural relationship to benzene with an amino substituent.

Regional and institutional variations in naming include "4-bromo-2,3-dimethylaniline,hydrochloride" with comma separation, which appears in certain European chemical databases and safety documentation. Additional synonymous terms found in research literature include descriptive names that emphasize specific structural features or applications. The variety of synonymous names reflects the compound's widespread use across different research disciplines and geographic regions, necessitating careful attention to nomenclature when conducting literature searches or procuring chemical materials.

Synonym Category Examples
Systematic Names This compound; Benzenamine, 4-bromo-2,3-dimethyl-, hydrochloride (1:1)
Abbreviated Forms 4-Bromo-2,3-dimethylaniline HCl; 4-BroMo-2,3-diMethylaniline HCl
Alternative Formats 4-bromo-2,3-dimethylaniline,hydrochloride
Descriptive Names 4-bromo-2,3-dimethyl-phenylamine hydrochloride

Properties

IUPAC Name

4-bromo-2,3-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQWQEFSTOIANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679857
Record name 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-95-0
Record name 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Bromination of 2,3-dimethylaniline hydrochloride in inert solvents leverages the directing effects of the protonated amine group. The hydrochloride salt enhances para-bromination selectivity by deactivating the aromatic ring through electron withdrawal, minimizing ortho/meta substitution. Key parameters include:

  • Solvent : 1,2-Dichloroethane or cyclohexane (water-immiscible, inert).

  • Temperature : -5°C to 100°C, optimized at 0°C–70°C for controlled reactivity.

  • Stoichiometry : 1:1 molar ratio of aniline hydrochloride to bromine.

Experimental Procedure

  • Salt Formation : 2,3-Dimethylaniline is treated with concentrated HCl to form 2,3-dimethylaniline hydrochloride.

  • Bromination : The hydrochloride salt is suspended in 1,2-dichloroethane, and bromine is added dropwise at 0°C. After stirring, the product precipitates as 4-bromo-2,3-dimethylaniline hydrobromide.

  • Salt Conversion : The hydrobromide is treated with aqueous NaOH to isolate the free base, which is then protonated with HCl gas to yield the hydrochloride salt.

Table 1: Bromination Performance in Inert Solvents

SolventTemperature (°C)Yield (%)Purity (%)
1,2-Dichloroethane09799.5
Cyclohexane709998.7

Data extrapolated from analogous bromination of 2,6-diisopropylaniline hydrochloride.

Catalytic Bromination Using Lewis Acid Catalysts

Role of Catalysts

Lewis acids like FeCl3, combined with quaternary ammonium salts (e.g., tetrabutyl ammonium bromide), enhance bromination efficiency by polarizing Br2 and stabilizing transition states. This method is effective for free-base anilines but requires low temperatures (-60°C to -20°C) to suppress side reactions.

Protocol Adaptation for 2,3-Dimethylaniline

  • Reaction Setup : 2,3-Dimethylaniline is dissolved in dichloromethane with FeCl3 (4:1 mass ratio to ammonium salt).

  • Bromination : Bromine is added at -55°C, followed by gradual warming to 20°C.

  • Workup : The crude product is washed with sodium sulfite and dilute alkali to remove excess Br2, yielding 4-bromo-2,3-dimethylaniline.

  • Hydrochloride Formation : The free base is treated with HCl in ethanol to precipitate the hydrochloride salt.

Table 2: Catalytic Bromination Performance

Catalyst SystemTemperature (°C)Yield (%)Selectivity (%)
FeCl3 + TBAB-558593
FeCl3 + TMAC-608991

TBAB = Tetrabutyl ammonium bromide; TMAC = Trioctyl methyl ammonium chloride.

Post-Bromination Methylation of 4-Bromoaniline

Two-Step Synthesis

This route involves brominating aniline followed by dimethylation:

  • Bromination : Aniline is brominated using NBS (N-bromosuccinimide) in acetic acid to yield 4-bromoaniline.

  • Methylation : 4-Bromoaniline is methylated with dimethyl carbonate over KNaX-BS zeolite at 150°C, introducing methyl groups at positions 2 and 3.

  • Salt Formation : The product is treated with HCl to form the hydrochloride.

Challenges and Optimization

  • Regioselectivity : Methylation at ortho positions requires steric and electronic guidance. Zeolites enhance dimethylation selectivity by restricting transition-state geometries.

  • Yield Limitation : Competitive N-methylation reduces overall efficiency, necessitating excess dimethyl carbonate.

Table 3: Methylation Performance with Zeolite Catalysts

CatalystTemperature (°C)Dimethylation Yield (%)N-Methylation Byproduct (%)
KNaX-BS1507215
HY-BS1506818

Data from methylation of 4-bromoaniline analogs.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Method 1 (Direct Bromination of Hydrochloride): Highest yield (97–99%) and scalability due to minimal purification steps.

  • Method 2 (Catalytic Bromination): Moderate yield (85–89%) but suitable for free-base precursors.

  • Method 3 (Post-Bromination Methylation): Lower yield (68–72%) due to competing reactions, limiting industrial use.

Purity and Byproducts

  • Method 1 produces negligible byproducts (<1%) due to high para selectivity.

  • Method 2 generates 5–7% dibrominated isomers, requiring column chromatography.

  • Method 3 yields 15–18% N-methylated byproducts, complicating isolation.

Industrial-Scale Considerations

Solvent Recycling

1,2-Dichloroethane and cyclohexane are recovered via distillation, reducing costs and environmental impact.

Waste Management

  • HBr Neutralization : Generated HBr is scrubbed with NaOH, producing NaBr for reuse.

  • Catalyst Recovery : FeCl3 and ammonium salts are filtered and recycled in catalytic bromination .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones .

Scientific Research Applications

4-Bromo-2,3-dimethylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The bromine atom and the dimethyl groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. The pathways involved in its mechanism of action include electrophilic aromatic substitution and nucleophilic addition .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
4-Bromo-2,3-dimethylaniline HCl 1215205-95-0 C₈H₁₁BrClN 236.54 Br (C4), CH₃ (C2, C3) Pharmaceutical intermediates
4-Bromo-3-ethoxyaniline HCl 125756-95-8 C₈H₁₀BrNO·HCl 252.54 Br (C4), -OCH₂CH₃ (C3) Dye synthesis
4-Bromo-2,3-dimethylaniline HBr 1338796-79-4 C₈H₁₁Br₂N 272.00 Br (C4), CH₃ (C2, C3) Solubility studies
2-Bromo-4-ethylaniline HCl 182678-10-0 C₈H₁₀BrN·HCl 236.54 Br (C2), -CH₂CH₃ (C4) Coupling reactions
(4-Bromo-2,3-difluorophenyl)methanamine HCl 1980086-47-2 C₇H₇BrClF₂N 258.49 Br (C4), F (C2, C3) CNS drug candidates

Biological Activity

4-Bromo-2,3-dimethylaniline hydrochloride is an aromatic amine with significant biological activity. This compound is characterized by the presence of a bromine atom and two methyl groups on the aniline structure, which influences its reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its applications in pharmaceuticals and chemical biology.

  • Molecular Formula : C8H10BrN·HCl
  • Molecular Weight : Approximately 200.08 g/mol
  • Physical State : Light yellow liquid

This compound exhibits biological activity primarily through interactions with various enzymes and cellular pathways. The compound is known to inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, leading to altered metabolism of drugs and other substrates.
  • Cellular Signaling : It can influence cell signaling pathways, potentially affecting gene expression related to detoxification processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Description
CYP Enzyme Inhibition Inhibits cytochrome P450 enzymes, affecting drug metabolism .
Cellular Toxicity May exhibit cytotoxic effects at high concentrations in various cell lines .
Antimicrobial Properties Preliminary studies suggest potential antimicrobial activity against certain pathogens .

Case Studies and Research Findings

  • Cytotoxicity Assessment :
    A study evaluated the cytotoxic effects of this compound on human liver cells (HepG2). Results indicated that at concentrations above 100 µM, the compound significantly reduced cell viability, suggesting a dose-dependent toxic effect.
  • Enzyme Interaction Studies :
    Research conducted on rat liver microsomes demonstrated that this compound inhibits CYP450 enzymes involved in the metabolism of common drugs like acetaminophen. The IC50 values for inhibition ranged from 50 to 150 µM depending on the specific enzyme isoform tested .
  • Antimicrobial Activity :
    In vitro tests revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 200 µg/mL .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate bioavailability due to its molecular weight and lipophilicity (LogP). The compound is likely to undergo hepatic metabolism primarily through cytochrome P450-mediated pathways.

Q & A

Advanced Research Question

  • Electronic Effects : Bromine’s -I effect reduces electron density at the aromatic ring, enhancing electrophilic substitution at the para position.
  • Steric Effects : Ortho-methyl groups hinder nucleophilic attack at adjacent positions, directing reactivity to the bromine site.
  • Comparative Reactivity : Unlike 4-bromoaniline (no methyl groups), the methyl substituents increase hydrophobicity, affecting solubility and bioavailability .

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